molecular formula C8H18O<br>CH3(CH2)3CH(CH2CH3)CH2OH<br>C8H18O B042007 2-Ethylhexanol CAS No. 104-76-7

2-Ethylhexanol

Cat. No. B042007
CAS RN: 104-76-7
M. Wt: 130.23 g/mol
InChI Key: YIWUKEYIRIRTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05464557

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5 L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[OH2:11]>>[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[CH2:2]([CH:1]([CH2:6][CH2:5][CH2:4][CH3:7])[CH2:8][OH:11])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C)C(C)C
Name
Quantity
2000 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with stirrer
DISTILLATION
Type
DISTILLATION
Details
thermometer and distillation head
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
oil/water fractions were separated into oil and aqueous layers
DISTILLATION
Type
DISTILLATION
Details
water ratio throughout the distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C)C(C)C
Name
Type
product
Smiles
C(C)C(CO)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05464557

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5 L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[OH2:11]>>[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[CH2:2]([CH:1]([CH2:6][CH2:5][CH2:4][CH3:7])[CH2:8][OH:11])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C)C(C)C
Name
Quantity
2000 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with stirrer
DISTILLATION
Type
DISTILLATION
Details
thermometer and distillation head
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
oil/water fractions were separated into oil and aqueous layers
DISTILLATION
Type
DISTILLATION
Details
water ratio throughout the distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C)C(C)C
Name
Type
product
Smiles
C(C)C(CO)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05464557

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5 L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[OH2:11]>>[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[CH2:2]([CH:1]([CH2:6][CH2:5][CH2:4][CH3:7])[CH2:8][OH:11])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C)C(C)C
Name
Quantity
2000 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with stirrer
DISTILLATION
Type
DISTILLATION
Details
thermometer and distillation head
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
oil/water fractions were separated into oil and aqueous layers
DISTILLATION
Type
DISTILLATION
Details
water ratio throughout the distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C)C(C)C
Name
Type
product
Smiles
C(C)C(CO)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.